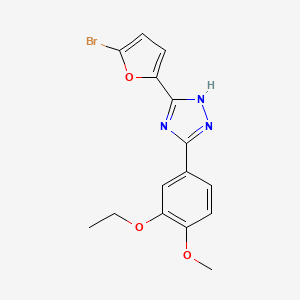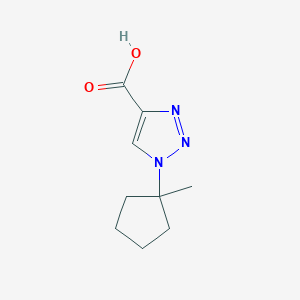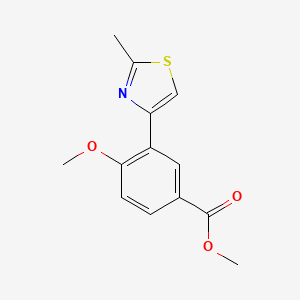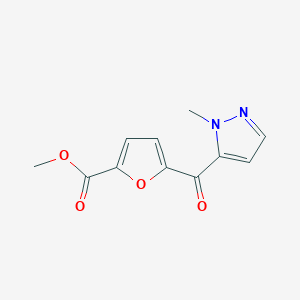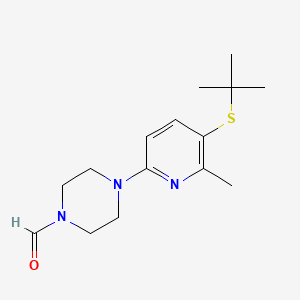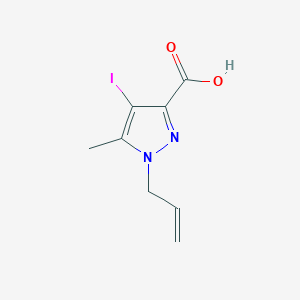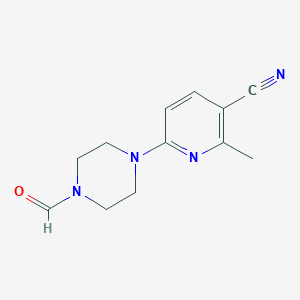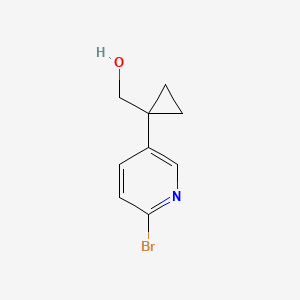
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol: is a chemical compound that features a bromopyridine moiety attached to a cyclopropylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, cyclopropanation, and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions, high-throughput screening for optimal conditions, and the use of advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the cyclopropylmethanol group can influence the compound’s overall reactivity and stability. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol include:
(1-(6-Chloropyridin-3-YL)cyclopropyl)methanol: A similar compound with a chlorine atom instead of bromine.
(1-(6-Fluoropyridin-3-YL)cyclopropyl)methanol: A fluorine-substituted analog.
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanol: A methyl-substituted derivative.
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
1447607-60-4 |
|---|---|
Molekularformel |
C9H10BrNO |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[1-(6-bromopyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |
InChI-Schlüssel |
XFHLASNIELORTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



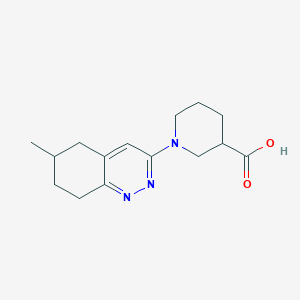
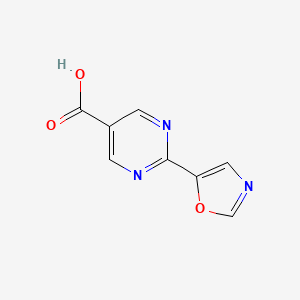
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

